5-Chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole
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Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The compound you’re asking about seems to be a complex pyrazole derivative with chloro, methyl, and sulfanyl groups attached to the pyrazole ring. Pyrazoles are known for their wide range of applications in medicinal chemistry and as building blocks in organic synthesis .
Synthesis Analysis
While specific synthesis methods for the compound you’re asking about were not found, pyrazoles are generally synthesized through the reaction of 1,3-dicarbonyl compounds with hydrazines . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of pyrazoles is characterized by a five-membered ring with two nitrogen atoms. The specific compound you’re asking about would have additional functional groups attached to the ring, including chloro, methyl, and sulfanyl groups .Scientific Research Applications
Synthesis and Medicinal Applications
Heterocyclic Compound Synthesis
The chemistry of pyrazoline derivatives, such as 5-Chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole, demonstrates its value as a precursor in synthesizing a diverse set of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others, showcasing the compound's versatility in heterocyclic chemistry and dye synthesis (Gomaa & Ali, 2020).
Biological Activities and Potential Therapeutics
Pyrazole derivatives exhibit a wide spectrum of biological activities, making them a focal point in medicinal chemistry. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, anti-HIV, and COX-2 inhibition, signifying their potential as therapeutic agents (Dar & Shamsuzzaman, 2015). Furthermore, the synthesis and medical significance of methyl-substituted pyrazoles have been highlighted, underscoring their potent medicinal scaffolds with a wide range of biological activities, pointing towards their role in generating new leads with high efficacy (Sharma et al., 2021).
Future Directions
Pyrazoles and their derivatives are a topic of ongoing research due to their wide range of applications in medicinal chemistry and organic synthesis . Future research may focus on developing new synthetic methods, exploring their biological activity, and finding new applications for these compounds .
Properties
IUPAC Name |
5-chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2S2/c1-13-7-9-14(10-8-13)24-12-17-15(19(21)23(2)22-17)11-25-18-6-4-3-5-16(18)20/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKQKWHRBBQUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN(C(=C2CSC3=CC=CC=C3Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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